Methyl 3-azidopyridine-4-carboxylate Methyl 3-azidopyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 847143-59-3
VCID: VC6130093
InChI: InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3
SMILES: COC(=O)C1=C(C=NC=C1)N=[N+]=[N-]
Molecular Formula: C7H6N4O2
Molecular Weight: 178.151

Methyl 3-azidopyridine-4-carboxylate

CAS No.: 847143-59-3

Cat. No.: VC6130093

Molecular Formula: C7H6N4O2

Molecular Weight: 178.151

* For research use only. Not for human or veterinary use.

Methyl 3-azidopyridine-4-carboxylate - 847143-59-3

Specification

CAS No. 847143-59-3
Molecular Formula C7H6N4O2
Molecular Weight 178.151
IUPAC Name methyl 3-azidopyridine-4-carboxylate
Standard InChI InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3
Standard InChI Key SDRVTHHUNKGIBA-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=NC=C1)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Methyl 3-azidopyridine-4-carboxylate belongs to the pyridinecarboxylate family, with systematic IUPAC name methyl 3-azidopyridine-4-carboxylate. Its molecular formula (C₇H₆N₄O₂) corresponds to a molecular weight of 178.15 g/mol and an exact mass of 178.049075 g/mol . The compound’s structure features:

  • A pyridine ring providing aromaticity and electron-deficient characteristics.

  • An azide (-N₃) group at the 3-position, enabling cycloaddition reactions.

  • A methyl ester (-COOCH₃) at the 4-position, offering sites for hydrolysis or transesterification.

The SMILES notation (c1c(c(ccn1)C(=O)OC)N=[N+]=[N-]) and InChIKey (SDRVTHHUNKGIBA-UHFFFAOYSA-N) facilitate unambiguous identification in chemical databases . Spectroscopic data, including mass spectrometry (MS), confirms the molecular ion peak at m/z 178, consistent with its formula .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValue/Description
Molecular Weight178.15 g/mol
Exact Mass178.049075 g/mol
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on ester functionality .
StabilityThermally sensitive due to azide group; may decompose explosively under shock or high temperatures .
LogPEstimated ~1.2 (moderate lipophilicity)

Experimental data on melting/boiling points remain unreported in accessible literature, though computational predictions suggest a boiling point exceeding 200°C .

Applications in Organic Synthesis

Click Chemistry

The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry. This reaction is pivotal in drug discovery for constructing bioactive molecules .

Pharmaceutical Intermediates

As a pyridine derivative, this compound may serve as a precursor for antitumor or antimicrobial agents. For example, pyridine sulfonamides derived from similar esters exhibit antifungal activity against Candida albicans .

Materials Science

Azide-functionalized pyridines are explored in polymer crosslinking and metal-organic frameworks (MOFs), leveraging their reactivity and coordination potential .

Spectroscopic Characterization

Mass Spectrometry (MS)

The GC-MS spectrum ( ) displays a molecular ion peak at m/z 178, with fragmentation patterns consistent with loss of the azide group (-N₃, m/z 135) and ester cleavage (m/z 59).

Infrared (IR) Spectroscopy

Anticipated peaks include:

  • ~2100 cm⁻¹: Stretching vibration of the azide group.

  • ~1720 cm⁻¹: Ester carbonyl (C=O) stretch.

  • ~1250 cm⁻¹: C-O ester symmetric stretching .

Future Research Directions

Further studies should prioritize:

  • Elucidating kinetic parameters for azide-alkyne cycloadditions.

  • Evaluating biological activity in antimicrobial or anticancer assays.

  • Developing safer synthetic protocols to mitigate explosion risks .

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